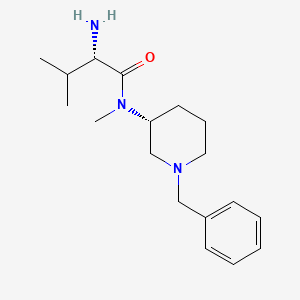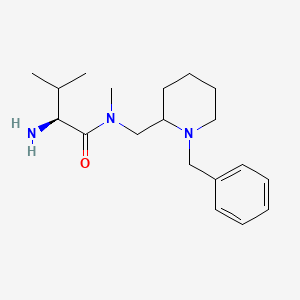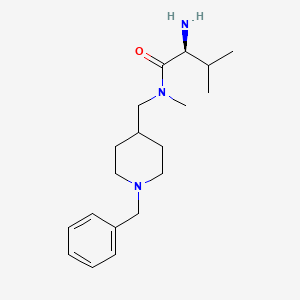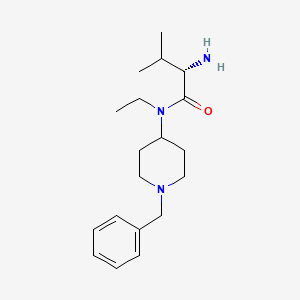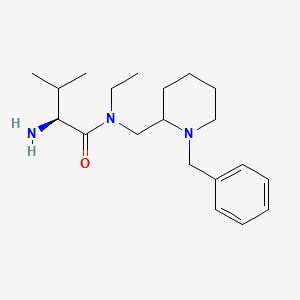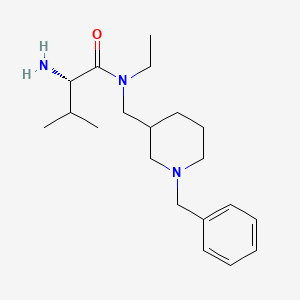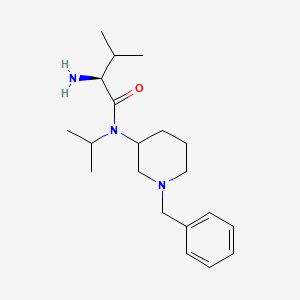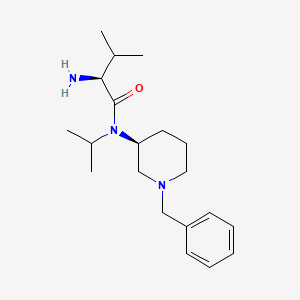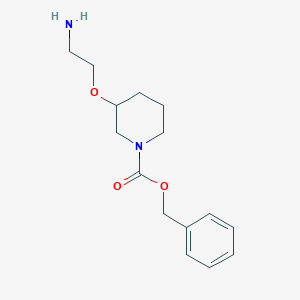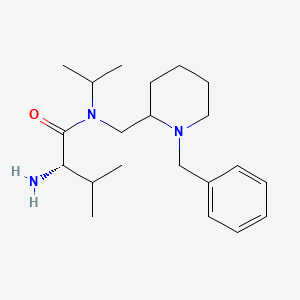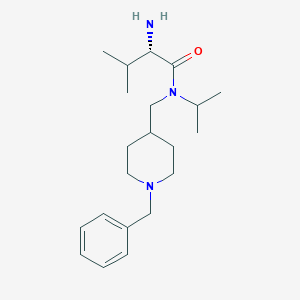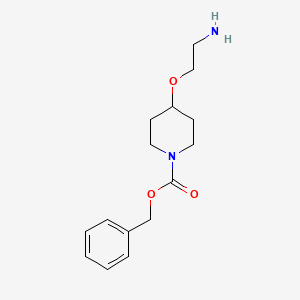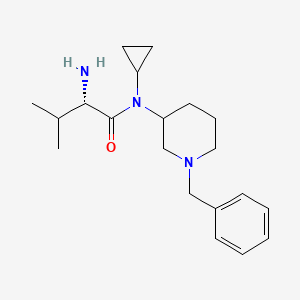
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzyl group, and an isopropyl group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzyl and isopropyl groups. One common method involves the reductive amination of Boc-aminopiperidine with piperonyl aldehyde, followed by deprotection with trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine ring.
Reduction: This reaction can be used to reduce any double bonds or carbonyl groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in the regulation of acetylcholine levels in the nervous system. By inhibiting these enzymes, the compound can increase acetylcholine levels, which may be beneficial in treating conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: This compound has a similar piperidine ring structure but different substituents.
N-(1-Benzyl-piperidin-4-yl)-benzamide: This compound shares the benzyl-piperidine core but has a benzamide group instead of the isopropyl and butyramide groups.
Uniqueness
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-N-isopropyl-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Propriétés
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-4-yl)-3-methyl-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAOWXRDMYABPV-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
